molecular formula C6H8O2 B1213673 5-Ethyl-2(5H)-furanone CAS No. 2407-43-4

5-Ethyl-2(5H)-furanone

Cat. No.: B1213673
CAS No.: 2407-43-4
M. Wt: 112.13 g/mol
InChI Key: GOUILHYTHSOMQJ-UHFFFAOYSA-N
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Description

5-Ethyl-2(5H)-furanone is an organic compound belonging to the furan family. It is characterized by a five-membered ring structure containing one oxygen atom and a ketone functional group. This compound is known for its pleasant aroma and is often found in various natural products, contributing to their flavor and fragrance profiles.

Mechanism of Action

Target of Action

It’s known that this compound belongs to the chemical group of furanones and tetrahydrofurfuryl derivatives . These compounds are often used as flavors in food , suggesting that they may interact with taste receptors or other related targets.

Pharmacokinetics

It’s known that this compound is safe at concentrations of 0.05 mg/kg feed for poultry and pigs and 0.08 mg/kg feed for cattle , suggesting that it has good bioavailability at these doses.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Ethyl-2(5H)-furanone. For example, the compound’s efficacy as a flavoring agent may be affected by the presence of other flavors or compounds in food. Its stability could be influenced by factors such as temperature, pH, and exposure to light or oxygen . .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyl-2(5H)-furanone can be synthesized through several methods. One common approach involves the cyclization of 5-ethyl-2-furancarboxaldehyde under acidic conditions. Another method includes the oxidation of 5-ethyl-2-furanmethanol using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic hydrogenation of furfural derivatives. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-ethyl-2-furancarboxylic acid using strong oxidizing agents.

    Reduction: Reduction of this compound can yield 5-ethyl-2-furanmethanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 5-Ethyl-2-furancarboxylic acid

    Reduction: 5-Ethyl-2-furanmethanol

    Substitution: Various substituted furanones depending on the nucleophile used

Scientific Research Applications

5-Ethyl-2(5H)-furanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of infections and inflammation.

    Industry: It is used as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone: Lacks the ethyl group, resulting in different chemical and physical properties.

    5-Methyl-2(5H)-furanone: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.

    5-Propyl-2(5H)-furanone: Has a propyl group, which affects its solubility and interaction with other molecules.

Uniqueness

5-Ethyl-2(5H)-furanone is unique due to its specific structural features, which confer distinct aromatic properties and reactivity patterns. Its ethyl group enhances its hydrophobicity and influences its interaction with biological membranes, making it a valuable compound in various applications.

Properties

IUPAC Name

2-ethyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-5-3-4-6(7)8-5/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUILHYTHSOMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862924
Record name 5-Ethylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2407-43-4
Record name 5-Ethyl-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2407-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2(5H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002407434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethylfuran-2(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.550
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-ETHYL-2(5H)-FURANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 5-Ethyl-2(5H)-furanone and where is it found?

A1: this compound is an organic compound belonging to the furanone family. It is a known volatile compound found in various natural sources. For instance, it has been identified as a minor volatile component in tomatoes [] and a major autoxidation product of (Z)-3-hexenal []. It has also been isolated from acid-hydrolyzed soy protein []. In addition to its presence in plants, this compound is found in the defensive secretions of certain insects. Notably, it has been identified as a key component in the defense chemicals of the brown marmorated stink bug (Halyomorpha halys) [] and a defensive compound in the leaf-footed bug (Leptoglossus zonatus) [].

Q2: What is the role of this compound in the brown marmorated stink bug?

A2: In the brown marmorated stink bug, this compound, along with tridecane and (E)-2-decenal, constitutes a significant portion of the bug's defense emissions []. These emissions, upon reaction with atmospheric ozone, contribute to the formation of secondary aerosols, potentially impacting air quality [].

Q3: How does this compound contribute to aerosol formation?

A3: Research has shown that when the defense emissions of the brown marmorated stink bug, which contain this compound, interact with ozone at atmospherically relevant concentrations, they produce secondary organic aerosol particles []. These particles can further act as cloud condensation nuclei, potentially influencing cloud formation and, consequently, climate [].

Q4: Can this compound be synthesized, and if so, how?

A4: Yes, this compound can be synthesized. One method involves a rhodium carbonyl-catalyzed reaction of internal acetylenes with ethylene and carbon monoxide in the presence of a protic solvent like ethanol []. This reaction yields 3,4-disubstituted-5-ethyl-2(5H)-furanones [].

Q5: Are there any known biological activities of this compound?

A5: Research suggests that this compound, along with other herbivore-induced plant volatiles, might act as a mate-finding cue for male predatory mirid bugs (Macrolophus caliginosus) []. Specifically, the release of this compound, Z-3-hexenyl tiglate, and E,E-α-farnesene by female mirids feeding on plants seems to attract male mirids, suggesting a potential role in their reproductive behavior [].

Q6: What analytical techniques are used to study this compound?

A6: Gas chromatography coupled with mass spectrometry (GC/MS) is a commonly used technique for the identification and quantification of this compound in various samples [, , ]. This technique allows for the separation and detection of volatile compounds, enabling researchers to study the composition of complex mixtures like insect secretions or plant volatiles.

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